1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15022536
InChI: InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3/b6-5-
SMILES:
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol

1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

CAS No.:

Cat. No.: VC15022536

Molecular Formula: C9H10N4O3

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone -

Specification

Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
IUPAC Name (6Z)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3/b6-5-
Standard InChI Key FGOYZJXQZYZYKF-WAYWQWQTSA-N
Isomeric SMILES C/C(=C/1\C=NC2=NC(=NN2C1=O)COC)/O
Canonical SMILES CC(=C1C=NC2=NC(=NN2C1=O)COC)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-[7-hydroxy-2-(methoxymethyl) triazolo[1,5-a]pyrimidin-6-yl]ethanone, reflects its fused triazole-pyrimidine core, substituted with hydroxyl, methoxymethyl, and acetyl functional groups. The SMILES notation CC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)O provides a precise representation of its connectivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H10N4O3C_9H_{10}N_4O_3
Molecular Weight222.20 g/mol
Topological Polar Surface Area (TPSA)89.61 Ų
Partition Coefficient (LogP)0.1789
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Rotatable Bonds3

These computational parameters, derived from PubChem and Chemscene data, highlight the compound’s moderate polarity and potential bioavailability .

Structural Analysis

The triazolopyrimidine scaffold consists of a five-membered triazole ring fused to a six-membered pyrimidine ring. The 7-hydroxy group at position 7 and the methoxymethyl substituent at position 2 introduce steric and electronic effects that influence reactivity. The acetyl group at position 6 further modulates the compound’s electronic profile, potentially enhancing its interaction with biological targets .

GHS CodeHazard StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion; use protective gloves
H315Causes skin irritationWear protective clothing
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation

Handling protocols recommend storage in a dry environment at 2–8°C and adherence to institutional biosafety guidelines .

Research Applications and Biological Relevance

Synthetic Utility

The compound’s functional groups render it a versatile intermediate for derivatization. For instance:

  • The acetyl group at position 6 can undergo nucleophilic substitution to introduce alkyl or aryl moieties.

  • The hydroxyl group at position 7 may serve as a site for glycosylation or phosphorylation, modifying solubility and target affinity .

Challenges and Future Directions

Current limitations include the lack of publicly available pharmacokinetic or toxicological data. Future studies should prioritize:

  • Synthetic Optimization: Developing high-yield routes to enhance accessibility for structure-activity relationship (SAR) studies.

  • Target Identification: Screening against disease-relevant targets such as bacterial topoisomerases or cancer-associated kinases.

  • Safety Profiling: Conducting acute and chronic toxicity assays to establish safe dosing thresholds.

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